1,4-Dihydroxy-6-carboxy-anthraquinone 1,4-Dihydroxy-6-carboxy-anthraquinone
Brand Name: Vulcanchem
CAS No.: 19591-45-8
VCID: VC20745622
InChI: InChI=1S/C15H8O6/c16-9-3-4-10(17)12-11(9)13(18)7-2-1-6(15(20)21)5-8(7)14(12)19/h1-5,16-17H,(H,20,21)
SMILES: C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O
Molecular Formula: C15H8O6
Molecular Weight: 284.22 g/mol

1,4-Dihydroxy-6-carboxy-anthraquinone

CAS No.: 19591-45-8

Cat. No.: VC20745622

Molecular Formula: C15H8O6

Molecular Weight: 284.22 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dihydroxy-6-carboxy-anthraquinone - 19591-45-8

CAS No. 19591-45-8
Molecular Formula C15H8O6
Molecular Weight 284.22 g/mol
IUPAC Name 5,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid
Standard InChI InChI=1S/C15H8O6/c16-9-3-4-10(17)12-11(9)13(18)7-2-1-6(15(20)21)5-8(7)14(12)19/h1-5,16-17H,(H,20,21)
Standard InChI Key SNCNNTCAGLDHKT-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O
Canonical SMILES C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O

Chemical Identity and Structure

Basic Information

1,4-Dihydroxy-6-carboxy-anthraquinone is an organic compound with the molecular formula C15H8O6. This compound belongs to the broader class of anthraquinone derivatives, which are characterized by a tricyclic aromatic structure with two carbonyl groups in a para-arrangement . The basic information about this compound is summarized in Table 1.1.

Table 1.1: Basic Chemical Information of 1,4-Dihydroxy-6-carboxy-anthraquinone

ParameterValue
PubChem CID433369
Molecular FormulaC15H8O6
Molecular Weight284.22 g/mol
CAS Registry Number19591-45-8
Record Creation Date2005-03-26
Record Modification Date2025-02-15

The compound features a tricyclic structure with an anthraquinone core, substituted with two hydroxyl groups and one carboxylic acid group. The hydroxyl groups are positioned at carbons 1 and 4 (alternatively numbered as 5 and 8 in some systems), while the carboxylic acid group is located at carbon 6 (alternatively numbered as position 2) .

Structural Representation

The molecular structure of 1,4-Dihydroxy-6-carboxy-anthraquinone features a planar anthraquinone skeleton with specific functional group substitutions. The anthraquinone core consists of three fused benzene rings with two carbonyl groups in a para-arrangement at positions 9 and 10, creating the characteristic quinone structure . The compound's structure can be represented using various chemical notations as shown in Table 1.2.

Table 1.2: Structural Representations of 1,4-Dihydroxy-6-carboxy-anthraquinone

Representation TypeValue
IUPAC Name5,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid
InChIInChI=1S/C15H8O6/c16-9-3-4-10(17)12-11(9)13(18)7-2-1-6(15(20)21)5-8(7)14(12)19/h1-5,16-17H,(H,20,21)
InChIKeySNCNNTCAGLDHKT-UHFFFAOYSA-N
SMILESC1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O

Nomenclature and Alternative Names

Systematic and Common Names

The compound 1,4-Dihydroxy-6-carboxy-anthraquinone has several names in chemical literature, reflecting different naming conventions and prioritization of functional groups. The IUPAC name for this compound is 5,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid, which prioritizes the anthracene core structure with substituents . Alternative names exist based on different numbering systems and structural emphasis, as presented in Table 2.1.

Table 2.1: Alternative Names for 1,4-Dihydroxy-6-carboxy-anthraquinone

NameSource
1,4-Dihydroxy-6-carboxy-anthraquinoneCommon name
5,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acidIUPAC name
5,8-dihydroxy-9,10-dioxo-anthracene-2-carboxylic acidAlternative IUPAC notation
9,10-Dihydro-5,8-dihydroxy-9,10-dioxo-2-anthracenecarboxylic acidAlternative systematic name
1,4-Dihydroxy-anthraquinone-6-carboxylic acidAlternative common name

Registry Numbers and Identifiers

For precise identification in chemical databases and literature, 1,4-Dihydroxy-6-carboxy-anthraquinone has been assigned various unique identifiers by different chemical registry systems . These identifiers facilitate unambiguous reference to the compound across different platforms and databases, as detailed in Table 2.2.

Table 2.2: Registry Numbers and Identifiers for 1,4-Dihydroxy-6-carboxy-anthraquinone

Identifier TypeValue
CAS Registry Number19591-45-8
DSSTox Substance IDDTXSID90173252
Nikkaji NumberJ16.361I
NSC Number328456
WikidataQ83043321

Physical and Chemical Properties

Theoretical and Computed Properties

While direct experimental data on physical properties is limited in the available literature, computational chemistry methods have been used to predict certain properties of 1,4-Dihydroxy-6-carboxy-anthraquinone. These predictions are based on the compound's molecular structure and known properties of similar anthraquinone derivatives . The estimated properties are summarized in Table 3.1.

Table 3.1: Computed Properties of 1,4-Dihydroxy-6-carboxy-anthraquinone

PropertyValueMethod
Molecular Weight284.22 g/molComputed by PubChem 2.2
Functional Groups2 hydroxyl groups, 1 carboxylic acid group, 2 ketone groupsStructural analysis
Hydrogen Bond Donors3 (2 hydroxyl groups, 1 carboxylic acid)Functional group analysis
Hydrogen Bond Acceptors6 (2 hydroxyl oxygens, 1 carboxylic acid, 2 ketone oxygens, 1 carboxyl ester oxygen)Functional group analysis

Chemical Reactivity

The chemical reactivity of 1,4-Dihydroxy-6-carboxy-anthraquinone can be inferred from its functional groups and comparison with related anthraquinone derivatives. The compound contains three main reactive sites:

  • Hydroxyl groups at positions 1 and 4 (or 5 and 8), which can participate in hydrogen bonding, acid-base reactions, and various substitution reactions

  • Carboxylic acid group at position 6 (or 2), which can undergo esterification, amidation, and salt formation

  • Anthraquinone core structure with two carbonyl groups, which can participate in redox reactions

Synthesis Approaches

StepProcess DescriptionConditions
1Preparation of boric acid dehydration compoundHeating boric acid at 100-250°C
2Condensation reactionMixing fuming sulfuric acid, phthalic anhydride, boric acid dehydration compound, and parachlorophenol at 100-250°C
3Hydrolysis reactionAdding water to the condensation product, reacting at 50-115°C
4PurificationFiltration, washing, and drying

A specific implementation example from patent literature describes heating boric acid at 250°C for 10 hours to obtain a boric acid dehydration compound containing 99.3% boric anhydride and 0.7% tetraboric acid. The condensation reaction involves oleum (350 kg), phthalic anhydride (120 kg), boric acid dehydration compound (40 kg), and para-chlorophenol (100 kg) at 100-105°C for 0.5 hours. Hydrolysis is performed with 300L water at 50°C for 0.1 hours, followed by filtration, washing to neutrality, and drying .

Structural Analysis and Comparison

Comparison with Related Anthraquinone Derivatives

To better understand the potential properties and applications of 1,4-Dihydroxy-6-carboxy-anthraquinone, it is useful to compare it with structurally related compounds such as 1,4-Anthraquinone .

Table 5.1: Comparison of 1,4-Dihydroxy-6-carboxy-anthraquinone with 1,4-Anthraquinone

Property1,4-Dihydroxy-6-carboxy-anthraquinone1,4-Anthraquinone
Molecular FormulaC15H8O6C14H8O2
Molecular Weight284.22 g/mol208.21 g/mol
Functional Groups2 hydroxyl groups, 1 carboxylic acid group, 2 ketone groups2 ketone groups
Water SolubilityLikely limited (estimated)Insoluble in water
Physical StateLikely solid at room temperature (estimated)Powder to crystal
ColorLikely yellow to orange (estimated)Light yellow to amber to dark green

Structure-Property Relationships

The presence of additional functional groups in 1,4-Dihydroxy-6-carboxy-anthraquinone compared to simpler anthraquinones would be expected to confer distinct properties:

  • The hydroxyl groups at positions 1 and 4 likely enhance hydrogen bonding capabilities and may facilitate certain types of chemical reactions

  • The carboxylic acid group at position 6 should significantly increase polarity and provide opportunities for salt formation, esterification, and other derivatization reactions

  • The combination of hydroxyl and carboxylic acid groups would likely increase water solubility compared to unsubstituted anthraquinones

  • The electronic effects of these substituents would be expected to alter the spectroscopic properties and redox behavior compared to simpler anthraquinones

Application AreaPotential Role of 1,4-Dihydroxy-6-carboxy-anthraquinone
Dyes and PigmentsColorant with distinctive hue due to specific substitution pattern
Medicinal ChemistryPotential anti-inflammatory, antimicrobial, or anticancer activities
Analytical ReagentsChelating agent for metal ions detection or separation
Organic ElectronicsElectron transport material in organic semiconductors
Synthetic PrecursorBuilding block for more complex functional molecules

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